2-Phenylthiomorpholine hydrochloride

Description

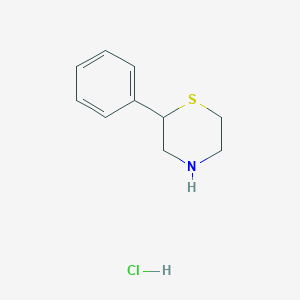

2-Phenylthiomorpholine hydrochloride is a thiomorpholine derivative characterized by a six-membered thiomorpholine ring (containing one sulfur atom) substituted with a phenyl group at the 2-position. The hydrochloride salt enhances its stability and water solubility. Key properties include:

Properties

IUPAC Name |

2-phenylthiomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCVFXVQKSKVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590001 | |

| Record name | 2-Phenylthiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77082-60-1 | |

| Record name | 2-Phenylthiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthiomorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiomorpholine hydrochloride typically involves the reaction of thiomorpholine with a phenyl halide under basic conditions. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with bromobenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiomorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiomorpholine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nitric acid, sulfuric acid; reactions are usually conducted at low temperatures to control the reaction rate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Nitro-phenylthiomorpholine, sulfonic acid-phenylthiomorpholine.

Scientific Research Applications

Pharmaceutical Development

Overview : 2-Phenylthiomorpholine hydrochloride serves as a crucial building block in synthesizing various pharmaceutical agents. Its derivatives are explored for potential therapeutic effects, particularly in treating neurological disorders.

Key Findings :

- Neuroprotective Effects : Compounds derived from 2-phenylthiomorpholine have shown promise in increasing ion flow in voltage-dependent potassium channels, relevant for conditions like multiple sclerosis and Alzheimer's disease .

- Analgesic Activity : Certain derivatives have demonstrated analgesic properties, with effective doses identified in experimental models .

Organic Synthesis

Overview : The compound is utilized as a reagent in organic chemistry to create complex molecules. It enhances the efficiency of synthetic pathways compared to traditional methods.

Applications :

- Synthesis of Complex Molecules : The compound facilitates the formation of various chemical entities through its reactivity, allowing for the development of novel compounds with improved pharmacological profiles .

Biochemical Research

Overview : Researchers employ this compound to study interactions with biological systems.

Applications :

- Receptor Binding Studies : The compound aids in understanding receptor interactions and enzyme activity, contributing to insights into drug design and efficacy .

- Antibacterial Properties : Some derivatives have shown antibacterial activity against pathogens like Bacillus anthracis and Staphylococcus aureus, highlighting their potential as therapeutic agents .

Material Science

Overview : In material science, this compound is investigated for developing specialty polymers and coatings.

Applications :

- Durability and Performance Enhancement : The compound contributes unique properties that improve the performance characteristics of materials used in various applications .

Agricultural Chemistry

Overview : The compound is explored for its potential use in agrochemicals.

Applications :

- Pest Control Solutions : Research indicates that derivatives of this compound may offer innovative solutions for crop protection and pest management .

Table 1: Pharmacological Activities of this compound Derivatives

| Activity Type | Compound Example | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Compound 6j | 12.5 | |

| Analgesic | Compound V | ED50 = 5.2 | |

| Neuroprotective | KCNQ Channel Opener | Not specified |

Table 2: Applications in Different Fields

| Field | Application Description |

|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders |

| Organic Chemistry | Reagent for synthesizing complex molecules |

| Biochemical Research | Studies on receptor binding and enzyme interactions |

| Material Science | Development of specialty polymers and coatings |

| Agricultural Chemistry | Innovative solutions for pest control |

Case Studies

-

Pharmacological Evaluation of Derivatives :

A study evaluated various derivatives of 2-phenylthiomorpholine for their antibacterial properties against Bacillus anthracis. The results indicated that modifications at specific positions on the phenyl ring significantly impacted antibacterial activity, emphasizing the importance of structural features in drug design . -

Neuroprotective Compound Development :

Research focused on developing compounds that enhance potassium channel activity has led to promising candidates derived from 2-phenylthiomorpholine. These compounds showed potential benefits in treating neurodegenerative diseases by improving neuronal excitability and reducing excitotoxicity .

Mechanism of Action

The mechanism of action of 2-Phenylthiomorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to these targets, while the thiomorpholine ring provides structural stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biochemical pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiomorpholine/Morpholine Derivatives

Structural and Functional Differences

Backbone Heteroatom :

- Thiomorpholine derivatives (e.g., 2-Phenylthiomorpholine) contain sulfur in the ring, while morpholine derivatives (e.g., 2-Ethyl-2-(trifluoromethyl)morpholine) contain oxygen . Sulfur’s larger atomic size and lower electronegativity increase lipophilicity compared to oxygen .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 4-(4-Nitrophenyl)thiomorpholine enhances reactivity in electrophilic substitution reactions compared to the phenyl group in 2-Phenylthiomorpholine . Halogenated Groups: The 2-chlorophenyl group in the compound from may improve binding affinity in receptor-targeted drug design, as seen in opioid analogs . Fluorinated Groups: The trifluoromethyl group in 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride introduces metabolic stability and hydrophobicity, useful in agrochemicals .

Salt Forms :

- Hydrochloride salts (e.g., this compound) generally improve aqueous solubility and crystallinity compared to free bases, facilitating purification and formulation .

Biological Activity

2-Phenylthiomorpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₄ClNOS

- Molecular Weight : 239.75 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 2

- Rotatable Bond Count : 1

These properties suggest a moderate level of complexity, which can influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with a morpholine structure often exhibit significant enzyme inhibition and can modulate biological pathways relevant to cancer and other diseases.

Enzyme Inhibition Studies

A notable study evaluated the inhibitory effects of related morpholine derivatives on specific kinases, such as PLK4 (Polo-like kinase 4). The findings indicated that modifications in the morpholine structure could enhance inhibitory potency. For instance, a derivative with a phenyl group showed an IC50 value of 0.0067 μM against PLK4, indicating potent inhibitory activity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A specific case study investigated the effects of this compound on breast cancer cell lines. The results demonstrated that the compound induced significant apoptosis, suggesting its potential as an anticancer agent. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cell cycle regulation.

Case Study 2: Pain Management Applications

Another case study focused on the analgesic properties of morpholine derivatives, including this compound. The research highlighted its efficacy in reducing chronic pain symptoms in animal models, supporting its potential therapeutic use in pain management .

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and dissolution.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.

- Waste Disposal : Incinerate at >800°C with alkali scrubbers to prevent HCl/SOₓ emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.